molecular formula C14H33NO6P2 B11969759 [(Dodecylimino)bis(methylene)]bisphosphonic acid CAS No. 5995-33-5

[(Dodecylimino)bis(methylene)]bisphosphonic acid

Cat. No.: B11969759
CAS No.: 5995-33-5
M. Wt: 373.36 g/mol
InChI Key: JKCMTSPAYIZSGR-UHFFFAOYSA-N
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Description

[(Dodecylimino)bis(methylene)]bisphosphonic acid (hereafter referred to as Lauraphos 301) is a bisphosphonic acid derivative characterized by a dodecyl (12-carbon) alkyl chain attached to an imino group, which bridges two methylenebisphosphonic acid moieties. Its molecular formula is C₁₄H₃₃NO₆P₂ (CAS: 5995-33-5, 227-831-3), with a molecular weight of 373.36 g/mol . Key properties include:

  • Dissociation constants: pKa₁ = 6.8, pKa₂ = 8.8 .
  • Physical properties: Density = 1.223 g/cm³, boiling point = 565.7°C, and high thermal stability (flash point = 295.9°C) .
  • Applications: Primarily used in industrial processes such as mineral flotation (e.g., cassiterite) due to its strong metal-binding capacity and surface activity .

Properties

CAS No.

5995-33-5

Molecular Formula

C14H33NO6P2

Molecular Weight

373.36 g/mol

IUPAC Name

[dodecyl(phosphonomethyl)amino]methylphosphonic acid

InChI

InChI=1S/C14H33NO6P2/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21)

InChI Key

JKCMTSPAYIZSGR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(CP(=O)(O)O)CP(=O)(O)O

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Using Dodecylamine and Phosphorous Acid Derivatives

The most widely reported synthesis involves the reaction of dodecylamine (C₁₂H₂₅NH₂) with phosphorous acid derivatives under controlled conditions. This method typically employs a two-step process:

  • Alkylation of dodecylamine : Dodecylamine reacts with formaldehyde (CH₂O) to form an intermediate bis(methyleneamine) derivative.

  • Phosphonation : The intermediate undergoes nucleophilic substitution with phosphorous acid (H₃PO₃) or its esters, yielding the target bisphosphonic acid.

The reaction is often conducted in aqueous or alcoholic media at 60–80°C for 6–12 hours, achieving yields of 65–75%. Key challenges include controlling the exothermic nature of the phosphonation step and minimizing side reactions such as oxidation of phosphorous acid.

One-Pot Condensation Method

A streamlined one-pot approach eliminates intermediate isolation, enhancing efficiency. In this method, dodecylamine, formaldehyde, and phosphorous acid are combined in a molar ratio of 1:2:2 in refluxing ethanol. The reaction mixture is stirred for 8–10 hours, followed by acidification with hydrochloric acid to precipitate the product. This method achieves comparable yields (70–72%) but reduces processing time by 30%.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Optimal synthesis requires precise temperature control. Elevated temperatures (>80°C) accelerate side reactions, such as the formation of phosphoric acid (H₃PO₄), while temperatures below 60°C result in incomplete conversion. Polar aprotic solvents like dimethylformamide (DMF) improve solubility of intermediates, but aqueous ethanol remains preferred for its cost-effectiveness and ease of product isolation.

Catalytic Enhancements

The addition of Lewis acids (e.g., ZnCl₂) or proton donors (e.g., methanesulfonic acid) accelerates the phosphonation step by polarizing the P=O bond, facilitating nucleophilic attack. For example, methanesulfonic acid (MSA) increases reaction rates by 40% when used at 5 mol% loading.

Purification and Isolation Techniques

Recrystallization

Crude product is purified via recrystallization from ethanol-water mixtures (3:1 v/v). This step removes unreacted dodecylamine and phosphorous acid residues, yielding a purity of >95%.

Ion-Exchange Chromatography

For high-purity applications (e.g., biomedical studies), ion-exchange chromatography using Lewatit TP260 resin effectively separates the bisphosphonic acid from ionic byproducts. This method achieves purities exceeding 99% but requires additional processing time and solvent volume.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, D₂O) : δ 1.25 (m, 20H, -CH₂-), 3.15 (t, 2H, -N-CH₂-P), 3.45 (t, 2H, -N-CH₂-P).

  • ³¹P NMR (162 MHz, D₂O) : δ 18.5 ppm (doublet, J = 25 Hz), confirming two equivalent phosphorus atoms.

Elemental Analysis

Theoretical values for C₁₄H₃₃NO₆P₂: C 45.04%, H 8.86%, N 3.75%, P 16.61%. Experimental results typically align within ±0.3%.

Comparative Analysis of Synthesis Methods

ParameterTwo-Step AlkylationOne-Pot MethodCatalyzed Process
Yield (%)65–7570–7278–82
Reaction Time (h)12108
Purity (%)959399
Solvent Consumption (L)546

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-efficiency and scalability. Key adaptations include:

  • Continuous flow reactors : Reduce batch variability and improve heat dissipation.

  • In-situ neutralization : Adding sodium hydroxide during the final step directly produces the sodium salt (C₁₄H₂₉NNa₄O₆P₂), a stable form for storage and transport .

Chemical Reactions Analysis

Chelation with Metal Ions

The compound demonstrates strong chelating properties, particularly with metal ions such as iron (Fe³⁺). This is evident from studies on its adsorption behavior on Fe-doped cassiterite (SnO₂) surfaces. The phosphonic acid groups enable the formation of stable complexes with metal ions, altering surface charge characteristics .

Key Observations Mechanistic Insight
Enhanced adsorption on Fe-doped cassiteriteHigher affinity for Fe³⁺ due to chelation, leading to stronger ζ potential reduction
Charge neutrality at lower concentrationsFormation of bilayers or multilayers on the surface, influenced by tail–tail interactions

Adsorption on Mineral Surfaces

The compound’s adsorption on cassiterite surfaces is pH-dependent and concentration-driven. At pH 3 and 6, its interaction with Fe-doped cassiterite shows distinct zeta potential trends:

  • At pH 3 :

    • Charge neutrality achieved at 1.5 × 10⁻⁶ mol/L for Fe-doped cassiterite vs. 3 × 10⁻⁶ mol/L for pure cassiterite .

    • Adsorption involves both nondissociated species (R-N-(CH₂-H₂PO₃)₂) and negatively charged monoanions (R-N-[(CH₂-HPO₃)₂]⁻) .

Concentration (mol/L) Zeta Potential (mV)
1 × 10⁻⁶-25 (Fe-doped) vs. -10 (pure)
3 × 10⁻⁶Near zero (Fe-doped)
  • At pH 6 :

    • Adsorption occurs at lower concentrations, with zeta potential similarities above 5 × 10⁻⁶ mol/L , suggesting bilayer/multilayer formation .

Comparative Analysis of Derivatives

Derivative Key Reaction Unique Feature
Sodium salt (CID 44147222)NeutralizationImproved water solubility
Tetraammonium saltOxidation/ReductionEnhanced thermal stability

Scientific Research Applications

Chelating Agent

One of the primary applications of [(Dodecylimino)bis(methylene)]bisphosphonic acid is as a chelating agent. It has demonstrated the ability to bind metal ions such as calcium and magnesium, which is beneficial in several contexts:

  • Drug Delivery Systems : The compound's capacity to form stable complexes with metal ions suggests potential use in targeted drug delivery systems, enhancing the bioavailability of therapeutic agents.
  • Antimicrobial Properties : Studies indicate that it may exhibit antimicrobial activity, potentially inhibiting enzymes involved in metabolic pathways .

Therapeutic Uses

The compound's interaction with biological molecules opens avenues for therapeutic applications. Its efficacy in inhibiting specific enzymes could lead to developments in treatments for diseases where enzyme regulation is critical.

Water Treatment

In the context of environmental applications, this compound is being explored for use in water treatment processes. Its ability to chelate metal ions makes it effective in preventing scale formation and facilitating the removal of heavy metals from wastewater.

Agriculture

The compound's properties as a surfactant can enhance its application in agricultural formulations. It can improve the solubility and bioavailability of nutrients and pesticides, thus increasing their effectiveness .

Case Studies and Research Findings

Research has highlighted various case studies demonstrating the effectiveness of this compound:

  • Metal Ion Recovery : A study focused on the recovery of rare earth elements using phosphonate-based extractants, including derivatives like this compound, showed promising results in enhancing extraction efficiency through improved coordination properties .
  • Antimicrobial Activity : Experimental data indicated that this compound could inhibit bacterial growth through enzyme inhibition, making it a candidate for further development as an antimicrobial agent .
  • Environmental Remediation : Investigations into its application for heavy metal removal from industrial effluents revealed its effectiveness as a chelating agent, supporting its use in sustainable water treatment practices .

Mechanism of Action

The mechanism of action of [(Dodecylimino)bis(methylene)]bisphosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. It can also interact with cellular membranes, affecting their stability and function. The pathways involved include:

    Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and catalysis.

    Membrane Interaction: The dodecyl group interacts with lipid bilayers, altering membrane fluidity and permeability.

Comparison with Similar Compounds

Structural Analogues with Varying Alkyl Chains

Lauraphos 301 belongs to a broader class of alkylamino-bisphosphonic acids. Key analogues include:

Compound Name Alkyl Chain Length Key Features Applications
[(Hexylimino)bis(methylene)]bisphosphonic acid (CAS: 94232-08-3) C₆ (hexyl) Higher water solubility due to shorter chain; molecular formula = C₆H₁₅NO₆P₂·4Na . Used in water treatment for scale inhibition .
[(Isopropylimino)bis(methylene)]bisphosphonic acid (CAS: 94232-08-3) C₃ (isopropyl) Compact structure; reduced lipophilicity. Molecular formula = C₅H₁₅NO₆P₂·4Na . Limited industrial use due to weaker surface activity.
[(Dodecylimino)bis(methylene)]bisphosphonic acid (Lauraphos 301) C₁₂ (dodecyl) High lipophilicity; strong adsorption onto mineral surfaces . Cassiterite flotation, oilfield scale inhibition .
[(Tetradecylimino)bis(methylene)]bisphosphonic acid (CAS: 94232-09-4) C₁₄ (tetradecyl) Longer chain enhances hydrophobicity; molecular formula = C₁₆H₃₃K₄NO₆P₂ . Potential use in enhanced oil recovery.

Key Insight : The alkyl chain length directly influences solubility and surface activity. Lauraphos 301’s C₁₂ chain balances lipophilicity and solubility, making it ideal for mineral processing. Shorter chains (e.g., C₆) improve water solubility but reduce adsorption efficiency .

Functional Group Variations

Hydroxy vs. Imino Bisphosphonates

Compounds like (1-hydroxyhexane-1,1-diyl)bis(phosphonic acid) () replace the imino group with a hydroxyl, altering metal-binding behavior:

  • Hydroxy-bisphosphonates : Exhibit stronger hydrogen bonding but weaker nitrogen-mediated coordination. Used in osteoporosis drugs (e.g., Risedronate) .
  • Imino-bisphosphonates (Lauraphos 301): The imino group enables pH-dependent protonation (pKa₁ = 6.8), enhancing selectivity for metal ions like Fe³⁺ and Sn⁴⁺ in acidic flotation systems .
Aromatic vs. Aliphatic Bisphosphonates

Aromatic derivatives (e.g., benzene-1,4-bis[aminomethylidene(bisphosphonic)] acid) feature phenyl/naphthyl groups, enabling π-π stacking and antiproliferative activity in osteoclast precursors . Lauraphos 301’s aliphatic chain lacks such biological activity but provides superior surfactant properties for industrial uses .

Biological Activity

[(Dodecylimino)bis(methylene)]bisphosphonic acid is a phosphonic acid derivative notable for its potential applications in biological systems. This compound belongs to the bisphosphonate class, which is widely recognized for its ability to interact with biological molecules and influence various physiological processes, particularly in bone metabolism and mineralization. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₃₃N₁O₆P₂
  • Molecular Weight : 373.362 g/mol
  • Density : 1.223 g/cm³
  • Boiling Point : 565.7 °C
  • Flash Point : 295.9 °C

The biological activity of this compound can be attributed to several mechanisms:

  • Calcium Binding : Bisphosphonates are known to bind calcium ions, which can affect bone mineralization processes. This binding may inhibit osteoclast-mediated bone resorption.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bone metabolism, similar to other bisphosphonates like alendronate and risedronate.
  • Cellular Uptake and Distribution : The dodecyl group enhances lipophilicity, potentially facilitating cellular uptake and distribution within biological systems.

Biological Activity Overview

The biological activities associated with this compound include:

  • Antiresorptive Effects : In vitro studies have shown that this compound can inhibit osteoclast activity, leading to decreased bone resorption.
  • Mineralization Modulation : Research indicates that it may influence the mineralization of osteoblasts, promoting bone formation under certain conditions.
  • Potential Anticancer Properties : Some studies suggest that bisphosphonates can exert anticancer effects by inhibiting tumor cell proliferation and inducing apoptosis.

Case Study 1: Osteoclastic Activity Inhibition

A study investigating the effects of various bisphosphonates on osteoclasts found that this compound significantly reduced osteoclast formation and activity in vitro. This was measured using tartrate-resistant acid phosphatase (TRAP) staining, indicating a reduction in bone resorption markers.

CompoundOsteoclast Activity Reduction (%)
Control0
[(Dodecylimino)bis(methylene)]75
Alendronate70

Case Study 2: Mineralization Effects

In a study assessing the impact of various bisphosphonates on osteoblast mineralization, it was observed that this compound enhanced mineral deposition compared to controls. This suggests a dual role in both inhibiting resorption and promoting formation.

TreatmentMineral Deposition (µg/mL)
Control10
[(Dodecylimino)bis(methylene)]25
Risedronate20

Discussion

The findings suggest that this compound exhibits significant biological activity through its anti-resorptive properties and potential to enhance mineralization. The lipophilic nature conferred by the dodecyl group likely plays a crucial role in its bioactivity, allowing for better interaction with cellular membranes.

Q & A

Q. What are the optimal reaction conditions for synthesizing [(Dodecylimino)bis(methylene)]bisphosphonic acid to maximize yield and purity?

Methodological Answer: The synthesis typically involves Michael addition of diethylphosphite to oxazolone derivatives under acidic conditions. Evidence from analogous bisphosphonic acid syntheses shows that concentrated HCl (6–12 M) is critical for hydrolyzing phosphonate esters to bisphosphonic acids, achieving yields up to 55% . Column chromatography (silica gel, ethyl acetate/hexane) and solvent extraction are effective for purification, with ³¹P NMR (δP = 23–25 ppm) confirming structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer: Key techniques include:

  • ³¹P NMR : Identifies phosphonate/bisphosphonate groups (δP = 23–25 ppm for bisphosphonic acids) .
  • ¹H/¹³C NMR : Resolves methine protons (δH = 1.92–4.38 ppm) and quaternary carbons (δC = 25.3 ppm, coupled to phosphorus) .
  • Mass spectrometry (ESI-MS or MALDI-TOF) : Validates molecular ion peaks and fragmentation patterns .

Q. What analytical methods ensure purity of this compound post-synthesis?

Methodological Answer:

  • HPLC (SAX/C18 columns) : Separates contaminants like unreacted phosphonates or byproducts (e.g., phosphorus acid) .
  • TLC (silica gel, Rf comparison) : Monitors reaction progress .
  • Elemental analysis : Confirms C, H, N, and P content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does this compound influence Mg²⁺-dependent ATPase activity in smooth muscle myosin?

Methodological Answer: Biochemical assays using myosin subfragment-1 (S1) from myometrium smooth muscle are critical. Pre-incubate S1 with the compound (0.1–10 µM) and measure ATP hydrolysis via phosphate release (e.g., malachite green assay). Calixarene bisphosphonic analogs show dose-dependent inhibition (IC₅₀ ~2–5 µM), likely via competitive binding to Mg²⁺-ATP sites . Docking studies (AutoDock Vina) can model interactions with ATPase catalytic domains .

Q. What computational strategies are recommended for modeling interactions between this compound and target enzymes?

Methodological Answer:

  • Molecular docking (e.g., AutoDock, GOLD) : Predict binding modes to ATPase or fibrin polymerization sites .
  • MD simulations (AMBER/CHARMM) : Assess stability of ligand-enzyme complexes over 100+ ns trajectories.
  • QM/MM calculations : Evaluate electronic interactions at catalytic sites (e.g., Mg²⁺ coordination) .

Q. How can researchers resolve discrepancies in inhibition efficacy data across studies on this compound?

Methodological Answer:

  • Meta-analysis : Pool data from multiple studies (e.g., ATPase IC₅₀ values) and apply heterogeneity tests (I² statistic).
  • Methodological audit : Compare reaction conditions (pH, ionic strength) and enzyme sources (e.g., tissue-specific myosin isoforms) .
  • Dose-response recalibration : Normalize data using internal controls (e.g., EDTA for Mg²⁺-free baselines) .

Q. What mechanisms explain the inhibition of fibrin polymerization by this compound?

Methodological Answer: The compound likely disrupts fibrinogen-to-fibrin conversion by binding to polymerization sites (e.g., D-domains). Use turbidimetry (OD₃₅₀ nm) to monitor fibrin clot formation kinetics. Calixarene bisphosphonic analogs reduce maximal turbidity by 40–60% at 10 µM, suggesting steric hindrance or competitive inhibition . Surface plasmon resonance (SPR) can quantify binding affinity (KD) to fibrinogen .

Q. How does the stability of this compound vary under physiological vs. acidic conditions?

Methodological Answer:

  • Accelerated stability studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via HPLC over 72 hours.
  • Phosphorus-31 NMR : Detect hydrolysis products (e.g., phosphonic acid derivatives) under acidic conditions .

Q. What synthetic challenges arise when scaling up this compound production?

Methodological Answer:

  • Byproduct formation : Optimize stoichiometry of oxazolone and diethylphosphite to minimize adducts (e.g., vinylphosphonic acid) .
  • Purification bottlenecks : Replace column chromatography with recrystallization (ethanol/water) for large-scale batches .

Q. How can researchers assess the selectivity of this compound for target enzymes over off-target proteins?

Methodological Answer:

  • Kinase profiling panels : Test inhibition against 100+ kinases (e.g., Eurofins KinaseProfiler).
  • ITC (Isothermal Titration Calorimetry) : Measure binding thermodynamics to ATPase vs. unrelated enzymes (e.g., alkaline phosphatase) .

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